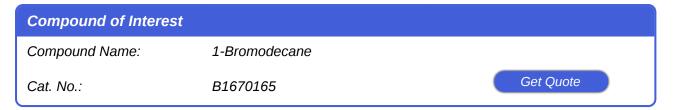


1-Bromodecane molecular weight and formula

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An In-Depth Technical Guide to 1-Bromodecane

For professionals in research, scientific exploration, and drug development, **1-bromodecane** is a key alkylating agent and a versatile intermediate in organic synthesis. This guide provides core technical data, experimental protocols, and a visualization of its application in forming new carbon-carbon bonds, a fundamental process in the synthesis of complex molecules.

Core Properties of 1-Bromodecane

1-Bromodecane, also known as n-decyl bromide, is a primary alkyl halide.[1][2] Its utility in organic synthesis stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the ten-carbon decyl group into various molecular structures.[2]

Quantitative Data

The fundamental physical and chemical properties of **1-bromodecane** are summarized below.



Property	Value
Molecular Formula	C10H21Br[1][2][3]
Molecular Weight	221.18 g/mol [2][3][4]
CAS Number	112-29-8[1][3]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	238 °C[4][5]
Density	1.066 g/mL at 25 °C[4][5]
Refractive Index	n20/D 1.456[4]
Flash Point	94 °C (closed cup)

Experimental Protocols

A comprehensive understanding of the synthesis of **1-bromodecane** is crucial for its application. The following protocol details a common laboratory-scale synthesis from 1-decanol.

Synthesis of 1-Bromodecane from 1-Decanol

This procedure involves the nucleophilic substitution reaction of 1-decanol with hydrobromic acid, catalyzed by sulfuric acid.

Materials:

- 1-decanol (1 mole)
- Concentrated sulfuric acid (0.5 mole)
- 48% Hydrobromic acid (1.25 mole)
- Sodium bicarbonate solution
- Calcium chloride (anhydrous)



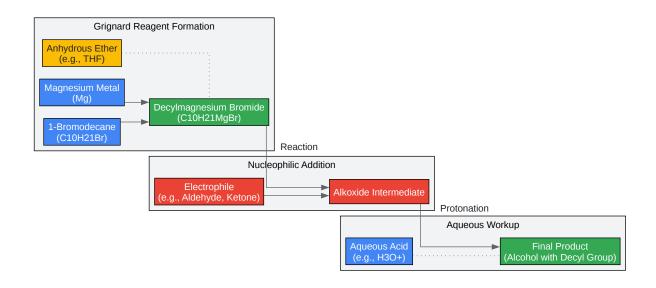
Procedure:

- Reaction Setup: In a suitable reaction vessel, cool 1 mole of 1-decanol and slowly add 0.5 mole of concentrated sulfuric acid while maintaining cooling.
- Addition of HBr: To the cooled mixture, add 1.25 moles of 48% hydrobromic acid.
- Reflux: Heat the mixture and boil under reflux for 6 hours to ensure the reaction goes to completion.[6]
- Purification Steam Distillation: After reflux, subject the mixture to steam distillation. The 1-bromodecane will co-distill with the water.
- Separation and Washing: Separate the organic layer (crude 1-bromodecane) using a separatory funnel. To remove the ether by-product, wash the crude product twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or concentrated hydrochloric acid.[6]
- Neutralization: Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[6]
- Drying: Dry the **1-bromodecane** over anhydrous calcium chloride.[6]
- Final Distillation: Purify the final product by distillation through a 20-cm Vigreux column to obtain pure **1-bromodecane**.[6]

Application in Organic Synthesis: The Grignard Reaction

1-Bromodecane is a valuable precursor for the formation of Grignard reagents, which are powerful nucleophiles for creating new carbon-carbon bonds.[7] This is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where modifying a molecule's lipophilicity is often required.[7]





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Caption: Workflow for a Grignard reaction using **1-bromodecane**.

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